molecular formula C12H13ClO B135927 2-Chlorophenyl cyclopentyl ketone CAS No. 6740-85-8

2-Chlorophenyl cyclopentyl ketone

Cat. No.: B135927
CAS No.: 6740-85-8
M. Wt: 208.68 g/mol
InChI Key: QIJMMRNZBJHXRI-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chlorophenyl cyclopentyl ketone undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Chlorophenyl cyclopentyl ketone can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, particularly the presence of both a cyclopentyl group and a chlorine-substituted phenyl ring, which contribute to its specific chemical properties and applications.

Properties

IUPAC Name

(2-chlorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJMMRNZBJHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217757
Record name 2-Chlorophenyl cyclopentyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6740-85-8
Record name (2-Chlorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6740-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorophenyl cyclopentyl ketone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenyl cyclopentyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenyl cyclopentyl ketone
Source European Chemicals Agency (ECHA)
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Record name 2-CHLOROPHENYL CYCLOPENTYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel synthesis method for 2-chlorophenyl cyclopentyl ketone was identified in the study?

A1: The study uncovered a previously unreported synthesis pathway for this compound. This method utilizes cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde as starting materials []. This finding is significant for law enforcement and forensic investigations as it highlights a new route for illicit ketamine production.

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